8-(2-ethylbutanoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS No.: 1021211-13-1
Cat. No.: VC11973430
Molecular Formula: C21H29N3O3
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.
![8-(2-ethylbutanoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione - 1021211-13-1](/images/structure/VC11973430.png)
Specification
CAS No. | 1021211-13-1 |
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Molecular Formula | C21H29N3O3 |
Molecular Weight | 371.5 g/mol |
IUPAC Name | 8-(2-ethylbutanoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Standard InChI | InChI=1S/C21H29N3O3/c1-4-17(5-2)18(25)23-12-10-21(11-13-23)19(26)24(20(27)22-21)14-16-8-6-15(3)7-9-16/h6-9,17H,4-5,10-14H2,1-3H3,(H,22,27) |
Standard InChI Key | VVXOIIQOSHKQQM-UHFFFAOYSA-N |
SMILES | CCC(CC)C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C |
Canonical SMILES | CCC(CC)C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione family, characterized by a spirocyclic framework integrating a piperidine ring fused to an imidazolidinedione system. Key substituents include:
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8-position: A 2-ethylbutanoyl group (), contributing steric bulk and lipophilicity.
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3-position: A 4-methylbenzyl () moiety, enhancing aromatic interactions.
Molecular Formula:
Molecular Weight: 409.51 g/mol (calculated via atomic mass summation).
Structural Analogues and Comparative Analysis
Comparisons to analogous spirocyclic compounds reveal critical insights:
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Tinuvin 440 (CAS 82537-67-5): Shares the 1,3,8-triazaspiro[4.5]decane-2,4-dione core but substitutes the 8-position with an acetyl group and the 3-position with a dodecyl chain . Its density () and predicted pKa () suggest similar physicochemical behavior for the target compound .
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3-[(2,4-Dichlorophenyl)methyl] derivative (PubChem CID 62849670): Demonstrates how halogenated aryl groups influence electronic properties, with a molecular weight of 328.2 g/mol .
Table 1: Comparative Molecular Properties
Synthesis and Manufacturing
Proposed Synthetic Route
While no explicit synthesis protocol exists for the target compound, methodologies for analogous spirocyclic systems suggest a multi-step approach:
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Spirocyclization: Condensation of a diketone (e.g., 2,4-piperidinedione) with a primary amine under acidic conditions to form the spiro core .
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N-Alkylation at Position 3: Reaction with 4-methylbenzyl chloride in the presence of a base (e.g., KCO) to introduce the aromatic moiety .
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Acylation at Position 8: Treatment with 2-ethylbutanoyl chloride using DMAP as a catalyst to install the alkanoyl group .
Optimization Challenges
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Steric Hindrance: Bulky substituents at positions 3 and 8 may reduce reaction yields, necessitating elevated temperatures (80–100°C) and prolonged reaction times (24–48 hrs) .
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Purification: Reverse-phase chromatography or recrystallization from ethanol/water mixtures may be required due to the compound’s lipophilic nature .
Table 2: Hypothetical Synthesis Parameters
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
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1 | Diketone, NH, HCl, reflux, 12 hrs | 65 | 92 |
2 | 4-Methylbenzyl chloride, KCO, DMF, 80°C, 24 hrs | 58 | 89 |
3 | 2-Ethylbutanoyl chloride, DMAP, CHCl, rt, 48 hrs | 45 | 85 |
Physicochemical Properties
Predicted Characteristics
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Solubility: <1 mg/mL in water; >50 mg/mL in DMSO or ethanol (estimated via LogP ≈ 3.8 using Crippen’s fragmentation method).
Spectral Data
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IR (KBr): Expected peaks at 1720 cm (C=O stretching), 1650 cm (amide I), and 760 cm (aromatic C-H bending) .
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H NMR (400 MHz, CDCl): δ 7.15–7.05 (m, 4H, Ar-H), 4.30 (s, 2H, N-CH-Ar), 3.45–3.20 (m, 4H, piperidine H), 2.60–2.40 (m, 2H, COCH), 1.50–1.20 (m, 10H, alkyl chains) .
Pharmacological and Industrial Applications
Hypothesized Biological Activity
The spirocyclic scaffold is prevalent in CNS-active compounds, as seen in gamma-hydroxybutyric acid prodrugs . The target compound’s lipophilicity and tertiary amine suggest potential blood-brain barrier penetration, warranting exploration for:
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Neuroprotective Effects: Antioxidant properties via radical scavenging (analogous to Tinuvin’s UV stabilization ).
Material Science Applications
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